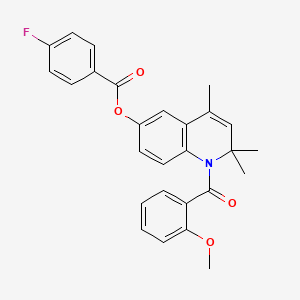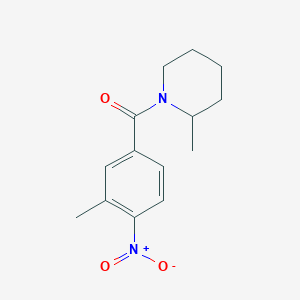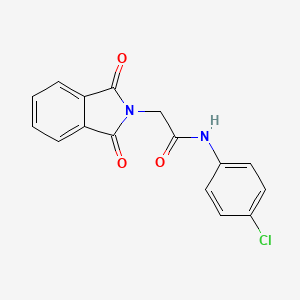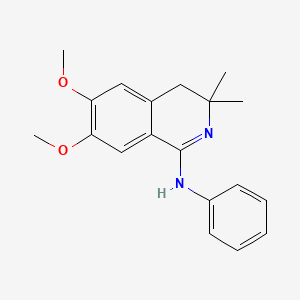![molecular formula C27H30N4O4S B11635652 (6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635652.png)
(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazolo-pyrimidinone structure. This is followed by the introduction of various substituents through reactions such as alkylation, etherification, and imination. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive agent with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies using techniques like molecular docking and biochemical assays are essential to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazolo-pyrimidinone derivatives, such as:
- 2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Dichloroaniline derivatives : These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile tool for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H30N4O4S |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(6Z)-6-[[3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-33-23-16-19(10-11-22(23)35-13-12-34-21-9-7-6-8-18(21)4)15-20-25(28)31-27(29-26(20)32)36-24(30-31)14-17(2)3/h6-11,15-17,28H,5,12-14H2,1-4H3/b20-15-,28-25? |
Clave InChI |
RDJURWQAOBEAPS-NMBITUCBSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC(C)C)OCCOC4=CC=CC=C4C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC(C)C)OCCOC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)

![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)

![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)

![Pentyl 2-{[4-(4-methoxyphenyl)-5-oxo-4,5,7,8,9,10-hexahydro-6H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B11635644.png)
![2-[4-Oxo-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl]acetamide](/img/structure/B11635656.png)
